molecular formula C10H13NO4S B3211852 5-{[(tert-butoxy)carbonyl]amino}thiophene-2-carboxylic acid CAS No. 1094071-11-0

5-{[(tert-butoxy)carbonyl]amino}thiophene-2-carboxylic acid

Cat. No.: B3211852
CAS No.: 1094071-11-0
M. Wt: 243.28 g/mol
InChI Key: SJDHQBPIYARAPS-UHFFFAOYSA-N
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Description

5-{[(tert-butoxy)carbonyl]amino}thiophene-2-carboxylic acid (CAS: 1094071-11-0) is a thiophene-based derivative featuring a tert-butoxycarbonyl (Boc)-protected amino group at the 5-position and a carboxylic acid at the 2-position. Its molecular formula is C10H13NO4S, with a molar mass of 243.28 g/mol . The Boc group enhances stability during synthetic processes, making the compound a key intermediate in medicinal chemistry for drug discovery and peptide synthesis.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-[(2-methylpropan-2-yl)oxycarbonylamino]thiophene-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4S/c1-10(2,3)15-9(14)11-7-5-4-6(16-7)8(12)13/h4-5H,1-3H3,(H,11,14)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJDHQBPIYARAPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(S1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1094071-11-0
Record name 5-{[(tert-butoxy)carbonyl]amino}thiophene-2-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(tert-butoxy)carbonyl]amino}thiophene-2-carboxylic acid typically involves the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous or organic solvent, such as tetrahydrofuran (THF), at ambient temperature . The Boc-protected amine is then coupled with thiophene-2-carboxylic acid under appropriate conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings to optimize production efficiency.

Chemical Reactions Analysis

Types of Reactions

5-{[(tert-butoxy)carbonyl]amino}thiophene-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Free amines after Boc deprotection.

Scientific Research Applications

Medicinal Chemistry

5-{[(tert-butoxy)carbonyl]amino}thiophene-2-carboxylic acid has been explored for its potential as a pharmaceutical intermediate. The incorporation of the tert-butoxycarbonyl (Boc) group allows for selective reactions, making it a valuable building block in the synthesis of various bioactive compounds. The thiophene moiety is known for its biological activity, including antimicrobial and anti-inflammatory properties.

Case Study: Antimicrobial Activity

Research has indicated that derivatives of thiophene compounds exhibit significant antimicrobial activity. A study demonstrated that modifications to the thiophene ring could enhance efficacy against specific bacterial strains, making these compounds candidates for further development into antimicrobial agents .

Organic Synthesis

The compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of more complex thiophene-based molecules. Its ability to undergo various chemical transformations, including nucleophilic substitutions and coupling reactions, positions it as a key reagent in synthetic organic chemistry.

Table 1: Common Reactions Involving this compound

Reaction TypeDescriptionOutcome
Nucleophilic SubstitutionReaction with amines to form amidesFormation of thiophene amides
Coupling ReactionsCoupling with aryl halidesSynthesis of biaryl compounds
DeprotectionRemoval of Boc group using acids or basesRegeneration of amine functionality

Material Science

The compound's unique electronic properties make it suitable for applications in material science, particularly in the development of organic semiconductors and conducting polymers. Thiophene derivatives are known for their electrical conductivity and are used in organic light-emitting diodes (OLEDs) and photovoltaic cells.

Case Study: Organic Electronics

Research has shown that incorporating thiophene derivatives into polymer matrices can enhance their conductive properties, leading to improved performance in electronic devices .

Agricultural Chemistry

There is emerging interest in the application of thiophene-based compounds in agricultural chemistry as potential agrochemicals. The structural characteristics of this compound may allow it to interact with biological systems in plants or pests.

Table 2: Potential Agrochemical Applications

Application AreaPotential Benefits
HerbicidesSelective targeting of weed species
InsecticidesDisruption of pest life cycles
Plant Growth RegulatorsEnhancement of plant growth and yield

Mechanism of Action

The mechanism of action of 5-{[(tert-butoxy)carbonyl]amino}thiophene-2-carboxylic acid involves its role as a protecting group for amines. The Boc group stabilizes the amino functionality, preventing it from participating in unwanted side reactions during synthetic processes. The compound can be selectively deprotected under acidic conditions, releasing the free amine for further reactions .

Comparison with Similar Compounds

Structural Analogues with Substituent Variations

(a) 3-{(tert-butoxy)carbonylamino}-5-(4-chlorophenyl)thiophene-2-carboxylic acid (CAS: 688763-38-4)
  • Molecular Formula: C16H16ClNO4S; Molar Mass: 353.82 g/mol.
  • Key Features: A 4-chlorophenyl group at the 5-position increases steric bulk and lipophilicity (XlogP: 4.9).
  • Applications : Likely used in anti-inflammatory or antimicrobial agents due to aryl substituents' role in bioactivity .
(b) 5-{(tert-butoxy)carbonylamino}thiophene-2-carboxylic acid (CAS: 131052-68-1)
  • Molecular Formula : C10H14N2O3S; Molar Mass : 242.30 g/mol.
  • Key Features: Methylation of the amino group adds steric hindrance, which may reduce nucleophilic reactivity while retaining Boc protection.
  • Applications : Suitable for synthesizing modified peptides or prodrugs requiring controlled release .
(c) 5-(Methoxycarbonyl)thiophene-2-carboxylic acid
  • Molecular Formula : C7H6O4S; Molar Mass : 186.18 g/mol.
  • Key Features: Replaces the Boc-amino group with a methoxycarbonyl ester. The ester group is less bulky, increasing reactivity in hydrolysis or coupling reactions.
  • Applications : Precursor for luminescent materials or bioactive compounds via ester-to-acid conversions .

Heterocyclic Analogues

(a) 5-([(tert-Butoxy)carbonyl]amino)-1H-pyrrole-2-carboxylic acid (CAS: 547762-39-0)
  • Molecular Formula : C10H14N2O4; Molar Mass : 226.23 g/mol.
  • Key Features : Replaces the thiophene ring with pyrrole, altering electronic conjugation. The pyrrole’s lone pair electrons may enhance solubility in polar solvents.
  • Applications: Potential use in electronic materials or as a building block for heterocyclic drug candidates .

Derivatives with Complex Substituents

(a) 5-{1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl}thiophene-2-carboxylic acid (CAS: 1103394-61-1)
  • Molecular Formula : C14H20N2O4S; Molar Mass : 312.38 g/mol.
  • Key Features : A pyrrolidine ring fused to the Boc group introduces conformational rigidity.
  • Applications : Useful in designing enzyme inhibitors targeting chiral active sites .

Biological Activity

5-{[(tert-butoxy)carbonyl]amino}thiophene-2-carboxylic acid, with the CAS number 1094071-11-0, is a compound of significant interest due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.

  • Molecular Formula : C10H13NO4S
  • Molecular Weight : 243.28 g/mol
  • IUPAC Name : 5-((tert-butoxycarbonyl)amino)thiophene-2-carboxylic acid
  • SMILES Notation : O=C(OC(C)(C)C)NC1=CC=C(C(O)=O)S1

This compound features a thiophene ring, which is known for its diverse biological activities, including antimicrobial and antiviral properties.

Antiviral Activity

Recent studies indicate that compounds related to thiophene derivatives exhibit promising antiviral properties. For instance, a structure-activity relationship (SAR) study highlighted the importance of specific substitutions on thiophene rings for enhancing antiviral efficacy against enteroviruses and rhinoviruses . The compound's ability to inhibit viral replication was assessed through multicycle viral replication assays, demonstrating significant activity against various strains.

Antimicrobial Properties

Thiophene derivatives are also recognized for their antibacterial activities. Research has shown that modifications in the thiophene structure can lead to enhanced interactions with bacterial targets, making them effective against resistant strains . The presence of the carboxylic acid group in this compound may contribute to its solubility and interaction with microbial membranes.

Study 1: Antiviral Screening

A comprehensive screening of thiophene derivatives, including this compound, was conducted to evaluate their antiviral activities. The results indicated that certain modifications significantly increased potency against enterovirus strains. The compound's EC50 values were noted to be lower than those of standard antiviral drugs, suggesting a potential for development as a therapeutic agent .

Study 2: Antibacterial Efficacy

In another study focusing on the antibacterial properties of thiophene derivatives, researchers synthesized several compounds and tested their activity against common pathogenic bacteria. The findings revealed that the incorporation of the tert-butoxycarbonyl group improved the overall antibacterial efficacy compared to unmodified thiophenes. The compound demonstrated a minimum inhibitory concentration (MIC) below clinically relevant thresholds for several bacterial strains .

Data Tables

Property Value
Molecular FormulaC10H13NO4S
Molecular Weight243.28 g/mol
IUPAC Name5-((tert-butoxycarbonyl)amino)thiophene-2-carboxylic acid
Antiviral EC50 (against EV-A71)< 1 µM
Antibacterial MIC< 10 µg/mL

Q & A

Q. Basic

  • NMR Spectroscopy :
    • ¹H NMR : Identify aromatic protons (δ 6.5–7.5 ppm for thiophene) and Boc group signals (δ 1.4 ppm for tert-butyl) .
    • ¹³C NMR : Confirm carbonyl groups (Boc: ~155 ppm; carboxylic acid: ~170 ppm) .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding patterns (e.g., O–H···O interactions in carboxylic acid dimers) .
  • Mass Spectrometry : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

How does steric hindrance from the Boc group influence reactivity?

Advanced
The bulky tert-butoxy group reduces nucleophilic attack at the carbonyl carbon, enhancing stability during coupling reactions. However, it may hinder access to the amino group in downstream deprotection steps. Computational studies (e.g., DFT) can model steric effects on reaction pathways .

Case Study : In Suzuki-Miyaura coupling, steric hindrance from Boc limits cross-coupling efficiency at the 5-position of thiophene, necessitating optimized Pd catalysts .

What are common challenges in Boc deprotection, and how are they addressed?

Q. Advanced

  • Acidic Conditions : Use trifluoroacetic acid (TFA) in dichloromethane (DCM) for Boc removal. Side reactions (e.g., ester hydrolysis) can occur if reaction times exceed 2 hours .
  • Byproduct Management : Neutralize TFA with aqueous NaHCO₃ and purify via column chromatography (silica gel, ethyl acetate/hexane) .

Data Contradiction : Some protocols report incomplete deprotection with HCl/dioxane, highlighting the need for TFA in stubborn cases .

How is this compound applied in bioactive molecule design?

Q. Basic

  • Pharmaceutical Intermediates : Serves as a scaffold for kinase inhibitors and anti-inflammatory agents. The carboxylic acid moiety enables conjugation to amino groups in target molecules .
  • Case Study : Derivatives of thiophene-2-carboxylic acid exhibit anti-tubercular activity by targeting mycobacterial enzymes .

What strategies improve regioselective functionalization of the thiophene ring?

Q. Advanced

  • Directing Groups : Install electron-withdrawing groups (e.g., bromine) at the 4-position to direct electrophilic substitution to the 5-position .
  • Cross-Coupling : Use Pd-catalyzed reactions (e.g., Heck, Suzuki) for C–C bond formation at the 2- or 5-positions. Optimize ligand systems (e.g., SPhos) to enhance selectivity .

How do computational methods aid in understanding electronic properties?

Q. Advanced

  • DFT Calculations : Predict HOMO/LUMO energies to assess redox activity. For example, the electron-deficient thiophene ring (due to the carboxylic acid) facilitates charge-transfer interactions in materials science .
  • Molecular Docking : Model interactions with biological targets (e.g., cyclooxygenase-2 for anti-inflammatory applications) .

What safety protocols are recommended for handling this compound?

Q. Basic

  • PPE : Use gloves, goggles, and lab coats to avoid skin/eye contact.
  • Ventilation : Work in a fume hood due to potential dust formation .
  • Spill Management : Neutralize with sodium bicarbonate and absorb with inert material (e.g., vermiculite) .

How to troubleshoot low yields in ester-to-acid hydrolysis?

Q. Advanced

  • Condition Screening : Test HCl (6M) in dioxane/water (1:1) at 80°C for 6 hours vs. NaOH/MeOH at 60°C for 3 hours. Monitor by TLC .
  • Side Reaction Mitigation : Add scavengers (e.g., thiourea) to trap oxidative byproducts during acid hydrolysis .

What structural analogs of this compound show promising bioactivity?

Q. Advanced

Compound NameStructural FeatureBioactivityReference
5-Chloro-thiophene-2-carboxamideChlorine substitutionAnticancer (EGFR inhibition)
3-Boc-amino-thiophene esterBoc-protected amino groupAnti-inflammatory

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-{[(tert-butoxy)carbonyl]amino}thiophene-2-carboxylic acid
Reactant of Route 2
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5-{[(tert-butoxy)carbonyl]amino}thiophene-2-carboxylic acid

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